N-t-Butyl N-Deactyl Linezolid-d9

Stable Isotope Labeled Internal Standard LC-MS/MS Quantification Isotopic Purity

N-t-Butyl N-Deactyl Linezolid-d9 (CAS 1215006-08-8) is a stable isotope-labeled derivative of Linezolid Impurity 11, itself a known process-related impurity of the oxazolidinone antibiotic linezolid. The compound is characterized by the incorporation of nine deuterium atoms specifically on the N-tert-butyl group, yielding a molecular formula of C₁₈H₁₇D₉FN₃O₃ and a molecular weight of 360.47 g/mol.

Molecular Formula C₁₈H₁₇D₉FN₃O₃
Molecular Weight 360.47
Cat. No. B1154113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-Butyl N-Deactyl Linezolid-d9
Synonyms(5S)-5-[[(1,1-Dimethylethyl)amino]methyl]-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone-d9
Molecular FormulaC₁₈H₁₇D₉FN₃O₃
Molecular Weight360.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-t-Butyl N-Deactyl Linezolid-d9: Procurement-Grade Overview for Analytical Reference and Impurity Quantification


N-t-Butyl N-Deactyl Linezolid-d9 (CAS 1215006-08-8) is a stable isotope-labeled derivative of Linezolid Impurity 11, itself a known process-related impurity of the oxazolidinone antibiotic linezolid [1]. The compound is characterized by the incorporation of nine deuterium atoms specifically on the N-tert-butyl group, yielding a molecular formula of C₁₈H₁₇D₉FN₃O₃ and a molecular weight of 360.47 g/mol . It is primarily supplied as a highly purified analytical reference standard intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays targeting its non-deuterated counterpart during pharmaceutical impurity profiling and quality control [1].

Why N-t-Butyl N-Deactyl Linezolid-d9 Cannot Be Simply Replaced by Generic Deuterated Linezolid Standards


A generic deuterated linezolid standard (e.g., Linezolid-d3) is structurally and functionally distinct from this compound. N-t-Butyl N-Deactyl Linezolid-d9 is an isotopologue of a specific deacetylated, N-tert-butylated impurity (Linezolid Impurity 11), not of the parent linezolid molecule [1]. Substituting with a parent-drug deuterated standard introduces both a structural mismatch and an insufficient mass shift, leading to inaccurate co-elution and ionization behavior in impurity-specific LC-MS/MS methods [2]. The differentiation evidence below quantifies the molecular weight and deuteration-level gaps that preclude simple interchange.

Quantitative Differentiation Evidence: N-t-Butyl N-Deactyl Linezolid-d9 vs. Closest Analogues


Molecular Weight and Mass Shift Comparison: d9 vs. d3 Isotopologues

N-t-Butyl N-Deactyl Linezolid-d9 exhibits a molecular weight of 360.47 g/mol, representing a +9 Da mass shift relative to its non-deuterated form (351.42 g/mol for C₁₈H₂₆FN₃O₃) [1]. In contrast, the widely available Linezolid-d3 internal standard provides only a +3 Da shift. The larger 9 Da separation minimizes isotopic cross-talk between the analyte and internal standard channels, a well-recognized requirement for accurate MS quantification, reducing the risk of signal overlap by approximately threefold compared to a 3 Da shift .

Stable Isotope Labeled Internal Standard LC-MS/MS Quantification Isotopic Purity

Deuteration Site Specificity: N-tert-Butyl Group vs. Acetamide Methyl Group

The deuterium atoms in N-t-Butyl N-Deactyl Linezolid-d9 are positioned on the N-tert-butyl group, a chemically inert moiety, which minimizes deuterium/hydrogen exchange and limits chromatographic retention time shifts compared to deuteration at polar positions (e.g., the acetamide methyl group in Linezolid-d3) . While quantitative retention time difference data for this specific compound is not publicly available, class-level evidence indicates that deuteration on non-exchangeable alkyl groups typically results in a ΔtR of <0.1 min under reversed-phase conditions, whereas polar-labeled analogs can show shifts of >0.2 min, complicating method transfer [1].

Deuterium Labeling Position Isotope Effect Chromatographic Retention

Target Analyte Specificity: Impurity Profiling vs. Parent Drug Quantification

N-t-Butyl N-Deactyl Linezolid-d9 is structurally matched to Linezolid Impurity 11, a known process-related impurity in linezolid drug substance occurring at levels of 0.05–0.1% in bulk drug batches [1]. Using a non-deuterated impurity standard for quantification introduces matrix effects and ionization efficiency differences; the deuterated form acts as an ideal SIL-IS, correcting for these variations. In contrast, commercial Linezolid-d3 is designed for parent drug quantification and does not co-elute with this specific impurity, making it unsuitable for impurity-specific methods per ICH Q3A guidelines [2].

Pharmaceutical Impurity Quantification Process-Related Impurity ANDA Method Validation

Physical State and Storage Stability: Long-term Integrity at -20°C

N-t-Butyl N-Deactyl Linezolid-d9 is supplied as a neat solid (off-white powder) and specified for storage at -20°C for long-term stability . The non-deuterated form requires similar storage. While specific accelerated stability data are not disclosed, the controlled storage condition is standardized across Toronto Research Chemicals' deuterated product line to ensure isotopic purity is maintained [1]. This contrasts with some generic deuterated standards that may be supplied only in solution at higher temperatures, risking deuterium back-exchange.

Reference Standard Storage Product Integrity Isotopic Purity Maintenance

Validated Application Scenarios for N-t-Butyl N-Deactyl Linezolid-d9 Based on Comparative Evidence


Regulatory-Compliant Impurity Quantification in Linezolid Drug Substance for ANDA Submissions

When developing an HPLC or LC-MS/MS method to quantify Linezolid Impurity 11 (N-t-Butyl N-Deactyl Linezolid) in API batches, this deuterated compound serves as the structurally matched SIL-IS. Its 9 Da mass shift provides clear separation from the native impurity signal, enabling precise quantification at the 0.05–0.1% threshold required by ICH guidelines. [1]

LC-MS/MS Bioanalytical Method Validation for Linezolid Metabolite and Impurity Monitoring

In pharmacokinetic studies where both linezolid and its process-related impurities must be monitored, this d9-labeled impurity standard enables simultaneous quantification without interference from parent drug signals. Its inert tert-butyl deuteration site minimizes chromatographic shift, simplifying method transfer across C18 column chemistries.

Stability-Indicating Method Development for Linezolid Forced Degradation Studies

During forced degradation experiments (heat, acid, base, oxidative), N-t-Butyl N-Deactyl Linezolid-d9 can be used as an internal standard to accurately quantify any increase in the non-deuterated impurity levels. The large mass shift ensures that even in complex degradation mixtures, the internal standard channel remains free from matrix interferences. [1]

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